molecular formula C10H15NO2 B2896021 1-Amino-3-(2-methylphenoxy)propan-2-ol CAS No. 35948-73-3

1-Amino-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B2896021
CAS No.: 35948-73-3
M. Wt: 181.235
InChI Key: DEWXUJSUQQMEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(2-methylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.235. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Corrosion Inhibition

1-Amino-3-(2-methylphenoxy)propan-2-ol derivatives have been studied in the context of synthesizing tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives. These compounds show potential as corrosion inhibitors for carbon steel. Their effectiveness is attributed to the formation of a protective layer on the metal surface, retarding anodic dissolution. The inhibitive performance depends on the concentration and structure of these compounds, and their adsorption on the steel surface follows the Langmuir isotherm model. This research opens avenues for developing new corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

The compound has been studied for its role in the development of beta-adrenoceptor blocking agents. Specifically, derivatives of this compound were synthesized and analyzed for their binding affinities using rat ventricular muscle and lung membrane preparations. This research is significant for understanding the structural factors influencing cardioselectivity in beta-blockers, which are crucial in treating heart diseases (Rzeszotarski et al., 1983).

Antimicrobial Applications

Derivatives of this compound have been evaluated for their antimicrobial properties. For instance, aminomethoxy derivatives showed higher efficiency as antimicrobial agents compared to some currently used in medicine. This research suggests potential applications in developing new antiseptics and antimicrobial additives, particularly in medical and industrial settings (Jafarov et al., 2019).

Future Directions

For more detailed information, refer to the Enamine product page .

Properties

IUPAC Name

1-amino-3-(2-methylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWXUJSUQQMEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As previously described, the addition of ammonia to o-cresyl glycidyl ether is carried out in an autoclave. The amine so obtained has a purity of 96% and consists of colourless crystals with a melting point of 64° C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.